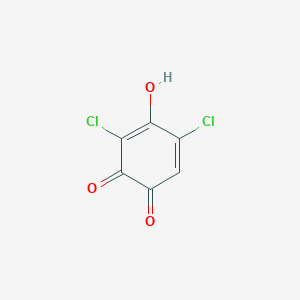![molecular formula C14H20N2O7S B14360699 2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate CAS No. 91677-29-1](/img/structure/B14360699.png)
2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate: is a chemical compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Carbamoyl Group:
Introduction of the Dimethoxy Groups: The methoxy groups are typically introduced through methylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism of action of 2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The piperidine moiety may interact with receptors or enzymes, modulating their activity. The compound’s effects can be attributed to its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations within biological systems.
類似化合物との比較
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
2,3-Dimethoxyphenyl Compounds: Compounds with similar methoxy substitutions on a phenyl ring.
Carbamoyl Derivatives: Compounds containing the carbamoyl functional group.
Uniqueness
2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidine moiety, dimethoxy groups, and sulfate group makes it distinct from other similar compounds, potentially leading to unique interactions and applications.
特性
CAS番号 |
91677-29-1 |
|---|---|
分子式 |
C14H20N2O7S |
分子量 |
360.38 g/mol |
IUPAC名 |
[2,3-dimethoxy-5-(piperidin-3-ylcarbamoyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H20N2O7S/c1-21-11-6-9(14(17)16-10-4-3-5-15-8-10)7-12(13(11)22-2)23-24(18,19)20/h6-7,10,15H,3-5,8H2,1-2H3,(H,16,17)(H,18,19,20) |
InChIキー |
CJBMUYDLGXNUIG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C(=O)NC2CCCNC2)OS(=O)(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
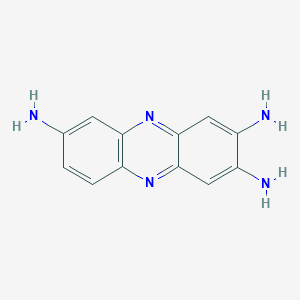
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)

![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)
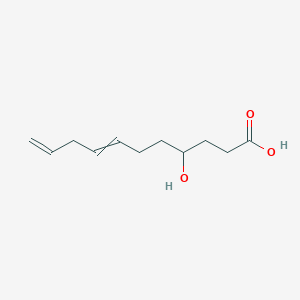
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
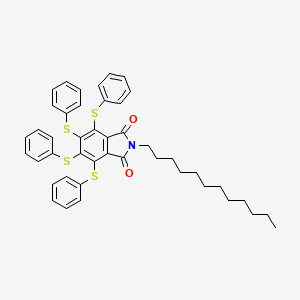
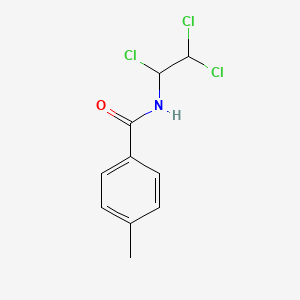
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
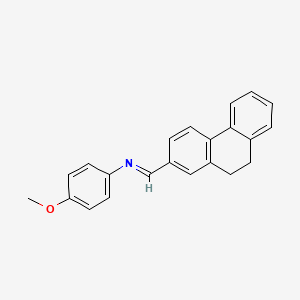
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
